molecular formula C12H17N5 B15277026 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B15277026
M. Wt: 231.30 g/mol
InChI Key: RCKPPSPPXMPRGJ-UHFFFAOYSA-N
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Description

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring substituted with an isopropyl group and a pyrazine ring, connected to an ethanamine chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution with Pyrazine: The pyrazole ring is then subjected to a substitution reaction with pyrazine derivatives under controlled conditions.

    Introduction of the Ethanamine Chain: The final step involves the alkylation of the substituted pyrazole with an ethanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
  • 2-(1-isopropyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
  • 2-(1-isopropyl-3-(quinolin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Uniqueness

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrazine ring, in particular, contributes to its potential as a versatile scaffold in drug discovery and development.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

2-(2-propan-2-yl-5-pyrazin-2-ylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C12H17N5/c1-9(2)17-10(3-4-13)7-11(16-17)12-8-14-5-6-15-12/h5-9H,3-4,13H2,1-2H3

InChI Key

RCKPPSPPXMPRGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)CCN

Origin of Product

United States

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